4-Bromo-1-(4-bromophenyl)-3-methyl-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-(4-bromophenyl)-3-methyl-1H-pyrazol-5-amine is an organic compound with the molecular formula C10H8Br2N2. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(4-bromophenyl)-3-methyl-1H-pyrazol-5-amine typically involves the reaction of 4-bromoacetophenone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole derivative . The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(4-bromophenyl)-3-methyl-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution: Products include derivatives with various functional groups replacing the bromine atoms.
Oxidation: Products include oxides or hydroxylated derivatives.
Reduction: Products include amines or other reduced forms of the compound.
Scientific Research Applications
4-Bromo-1-(4-bromophenyl)-3-methyl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(4-bromophenyl)-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-(4-bromophenyl)-3-methyl-1H-pyrazole
- 4-Bromo-1-(4-bromophenyl)-3-methyl-1H-pyrazol-4-amine
Uniqueness
4-Bromo-1-(4-bromophenyl)-3-methyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual bromine substitution makes it particularly useful in coupling reactions and as a precursor for further functionalization .
Properties
Molecular Formula |
C10H9Br2N3 |
---|---|
Molecular Weight |
331.01 g/mol |
IUPAC Name |
4-bromo-2-(4-bromophenyl)-5-methylpyrazol-3-amine |
InChI |
InChI=1S/C10H9Br2N3/c1-6-9(12)10(13)15(14-6)8-4-2-7(11)3-5-8/h2-5H,13H2,1H3 |
InChI Key |
HAVNJFUMEIWCOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1Br)N)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.